4-Hydroxy-6-nitro-3-quinolinecarboxylic acid
Overview
Description
4-Hydroxy-6-nitro-3-quinolinecarboxylic acid is a chemical compound with the molecular formula C10H6N2O5 and a molecular weight of 234.17 g/mol This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities
Preparation Methods
The synthesis of 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid can be achieved through several methods. One common synthetic route involves the nitration of 4-hydroxyquinoline-3-carboxylic acid. This reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Hydroxy-6-nitro-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers under appropriate conditions.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-6-nitro-3-quinolinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
4-Hydroxy-6-nitro-3-quinolinecarboxylic acid can be compared with other similar compounds, such as:
- 4-Hydroxy-6-methylquinoline-3-carboxylic acid
- 4-Hydroxy-2-methylquinoline-6-carboxylic acid
- 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid
- 4-Hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylic acid
These compounds share a similar quinoline core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities
Biological Activity
4-Hydroxy-6-nitro-3-quinolinecarboxylic acid (4-H-6-NO2-3-QCA) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and potential applications in drug development.
Chemical Structure and Properties
This compound features a quinoline core with the following structural characteristics:
- Hydroxyl group at the 4th position
- Nitro group at the 6th position
- Carboxylic acid group at the 3rd position
This unique arrangement allows for various chemical interactions essential for its biological activities, such as hydrogen bonding and nucleophilic/electrophilic reactions.
Antimicrobial Activity
Research indicates that 4-H-6-NO2-3-QCA exhibits significant antimicrobial properties against both gram-positive and gram-negative bacterial strains. Notable findings include:
- Effective against: Staphylococcus aureus (gram-positive), Escherichia coli (gram-negative), and Pseudomonas aeruginosa (gram-negative).
- Minimum Inhibitory Concentration (MIC): Values vary based on bacterial strain, with some studies reporting MIC values as low as 32 µg/mL for certain strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antifungal Activity
In addition to antibacterial effects, 4-H-6-NO2-3-QCA has demonstrated antifungal activity against specific fungal species, including Candida albicans. The compound's antifungal efficacy appears to be dose-dependent, with higher concentrations yielding better inhibition of fungal growth.
Anticancer Potential
Emerging studies suggest that this compound may possess anticancer properties. Research has identified its ability to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of Apoptosis: The compound has shown potential in triggering programmed cell death in cancer cells.
- Cell Cycle Arrest: It can induce cell cycle arrest at specific phases, preventing cancer cell division.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Reduction of Nitro Group: The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- Hydrogen Bonding: The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and other biomolecules, enhancing binding affinity and specificity.
Study on Antimicrobial Efficacy
A study published in Journal of Antibiotics evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. Results indicated that this compound exhibited a broad spectrum of activity against multiple bacterial strains, supporting its potential as a lead compound for antibiotic development.
Study on Anticancer Activity
Another investigation focused on the anticancer properties of 4-Hydroxy-6-nitro-3-QCA revealed that it significantly inhibited the growth of human breast cancer cells in vitro. The study highlighted the compound's ability to induce apoptosis and arrest the cell cycle at the G1 phase, suggesting a promising avenue for future cancer therapies .
Properties
IUPAC Name |
6-nitro-4-oxo-1H-quinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-9-6-3-5(12(16)17)1-2-8(6)11-4-7(9)10(14)15/h1-4H,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEINHUJRQCZNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189520 | |
Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52980-22-0, 35973-24-1 | |
Record name | 1,4-Dihydro-6-nitro-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52980-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-6-nitro-3-quinolinecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Quinolinecarboxylic acid, 4-hydroxy-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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